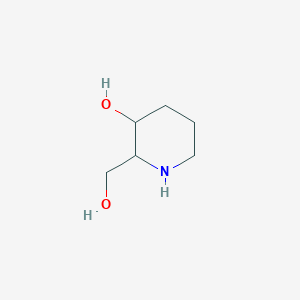
Propoxycyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propoxycyclododecane is an organic compound characterized by a twelve-membered carbon ring with a propoxy group attached. This compound is a derivative of cyclododecane, which is known for its waxy solid state at room temperature and its solubility in nonpolar organic solvents . This compound is utilized in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propoxycyclododecane can be synthesized through the reaction of cyclododecane with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of a hydrogen atom on the cyclododecane ring with a propoxy group.
Industrial Production Methods: Industrial production of cyclododecane, propoxy- often involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The final step involves the reaction of cyclododecane with propyl alcohol under controlled conditions to yield cyclododecane, propoxy- .
Analyse Des Réactions Chimiques
Types of Reactions: Propoxycyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone derivatives.
Reduction: Reduction reactions can convert cyclododecane, propoxy- to its corresponding alcohols.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Cyclododecanone derivatives.
Reduction: Cyclododecanol derivatives.
Substitution: Various substituted cyclododecane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Propoxycyclododecane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers, such as Nylon 12, and other complex organic compounds.
Biology: Employed in the stabilization of biological samples during microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mécanisme D'action
The mechanism of action of cyclododecane, propoxy- involves its ability to form stable complexes with other molecules through van der Waals interactions and hydrogen bonding. These interactions allow the compound to stabilize fragile structures and protect sensitive materials during various processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being stabilized or protected.
Comparaison Avec Des Composés Similaires
Cyclododecane: The parent compound, known for its use as a temporary binder and stabilizer.
Camphene: Another volatile binding medium used in conservation.
Tricyclene: Similar to cyclododecane in its application as a temporary binder.
Menthol: Used with some limitations as a volatile binding medium.
Uniqueness: Propoxycyclododecane is unique due to its enhanced solubility in nonpolar solvents and its ability to form more stable complexes compared to its parent compound, cyclododecane. This makes it particularly useful in applications requiring long-lasting stabilization and protection of sensitive materials.
Propriétés
Numéro CAS |
67845-47-0 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
propoxycyclododecane |
InChI |
InChI=1S/C15H30O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
Clé InChI |
DZWPQZGRFUZEDL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CCCCCCCCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8791370.png)








![2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B8791444.png)


![N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]ethanamine](/img/structure/B8791466.png)

